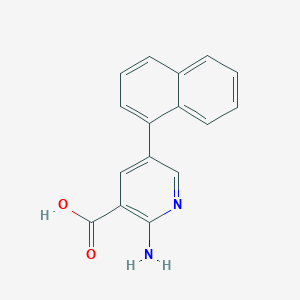
4-(Naphthalen-1-yl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Naphthalen-1-yl)picolinic acid is an organic compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/molThe structure of this compound consists of a naphthalene ring attached to a picolinic acid moiety, making it a heterocyclic aromatic acid compound.
Vorbereitungsmethoden
The synthesis of 4-(Naphthalen-1-yl)picolinic acid involves several steps. One common method includes the reaction of bis(3-bromo-4-methoxyphenyl)methanone with [4-(naphthalen-1-yl)phenyl]boronic acid in the presence of a palladium catalyst and sodium carbonate in a mixture of water and toluene at 110°C for 7 hours . This reaction yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Analyse Chemischer Reaktionen
4-(Naphthalen-1-yl)picolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Naphthalen-1-yl)picolinic acid has a wide range of applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry to form metal complexes with various metals, including chromium, zinc, manganese, copper, iron, and molybdenum . These metal complexes have significant functional roles in catalysis and other chemical processes. In biology and medicine, the compound has potential antiviral and immunomodulatory properties, making it a candidate for therapeutic applications . Additionally, it is used in the study of photochromic materials and fluorescent properties .
Wirkmechanismus
The mechanism of action of 4-(Naphthalen-1-yl)picolinic acid involves its ability to bind to metal ions and form stable complexes. This binding can alter the structure and function of metal-dependent enzymes and proteins, leading to various biological effects. For example, the compound can bind to zinc finger proteins, disrupting their function and inhibiting viral replication . This mechanism is particularly relevant in its antiviral and immunomodulatory activities.
Vergleich Mit ähnlichen Verbindungen
4-(Naphthalen-1-yl)picolinic acid can be compared to other similar compounds, such as picolinic acid and its derivatives. Picolinic acid itself is a pyridine carboxylate metabolite of tryptophan with significant biological activities . Other similar compounds include naphthopyrans, which are known for their photochromic properties . The uniqueness of this compound lies in its combination of a naphthalene ring and a picolinic acid moiety, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure allows it to participate in a wide range of chemical reactions and form stable metal complexes. The compound’s applications in chemistry, biology, medicine, and industry make it a valuable subject of study for researchers.
Eigenschaften
IUPAC Name |
4-naphthalen-1-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-10-12(8-9-17-15)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVKZJLQKOBTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[5-(Methoxycarbonyl)thiophen-3-yl]Isonicotinic acid, 95%](/img/structure/B6391783.png)

